N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide is a complex organic compound that features a piperidine ring, an indole moiety, and a cyclobutylcarbonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, suggests that this compound may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine. This step often requires the use of a strong base and a cyclizing agent under controlled temperature conditions.
Attachment of the Cyclobutylcarbonyl Group: The cyclobutylcarbonyl group can be introduced via an acylation reaction. This step typically involves the use of cyclobutanecarbonyl chloride and a base such as triethylamine to facilitate the reaction.
Indole Synthesis and Coupling: The indole moiety can be synthesized through a Fischer indole synthesis or other suitable methods. The final coupling of the indole with the piperidine intermediate is achieved through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the indole moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group or the indole ring, using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets could include:
Receptors: Binding to and modulating the activity of certain receptors, such as G-protein coupled receptors (GPCRs).
Enzymes: Inhibiting or activating enzymes involved in key biological pathways.
Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl-2-methoxy-2-phenylacetamide: Similar structure with a pyrazole ring instead of an indole.
N-(piperidin-4-yl)benzamide derivatives: Similar piperidine core with different substituents.
Uniqueness
N-[1-(cyclobutylcarbonyl)piperidin-4-yl]-1-methyl-1H-indole-3-carboxamide is unique due to its specific combination of a piperidine ring, an indole moiety, and a cyclobutylcarbonyl group. This unique structure may confer distinct pharmacological properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-22-13-17(16-7-2-3-8-18(16)22)19(24)21-15-9-11-23(12-10-15)20(25)14-5-4-6-14/h2-3,7-8,13-15H,4-6,9-12H2,1H3,(H,21,24) |
InChI Key |
GKRXRCVUZWOWIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)C(=O)C4CCC4 |
Origin of Product |
United States |
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